![molecular formula C11H17NO3 B3170698 Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate CAS No. 945419-91-0](/img/structure/B3170698.png)
Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate
Overview
Description
Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate is a chemical compound used for proteomics research . It has a molecular formula of C11H17NO3 and a molecular weight of 211.26 .
Physical And Chemical Properties Analysis
Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate is a compound with a molecular weight of 211.26 . The specific physical and chemical properties of this compound couldn’t be found from the web search results.Scientific Research Applications
Improved Synthesis Techniques
- Ethyl 1,3-cyclohexadien-1-carboxylate, closely related to the subject compound, has been used in Diels-Alder reactions and to synthesize aromatic esters. An improved procedure for its synthesis using microwave activation coupled with dry media techniques offers rapid, clean, and economical reactions in improved yields (Tesson & Deshayes, 2000).
Stereoselective Synthesis
- The synthesis and properties of diethyl 2-aminocyclohexane-1,4-dicarboxylates, which can be derived from similar compounds, have been explored. These isomers are studied for their conformations and stereospecific reactions (Škarić, Djuras, & Turjak-Zebić, 1974).
Alkylation and Polymerization
- Ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate and -cyclohexanecarboxylate, related to the subject compound, have been used in the alkylation of bicyclic dioxanone derivatives, leading to high yields and excellent diastereoselectivities. These reactions have potential applications in the synthesis of complex organic molecules (Herradón & Seebach, 1989).
Hydrogenation Studies
- Investigations into the hydrogenation and hydrogenolysis of ethyl 4-methyl-1-cyclohexenyl ether, a compound structurally similar, have provided insights into the effects of different catalysts on these reactions. This research is significant for understanding reaction mechanisms and developing more efficient catalytic processes (Nishimura, Katagiri, Watanabe, & Uramoto, 1971).
Conformational Studies in Nucleosides
- Cyclohexane nucleosides synthesized using ethyl 1,3-cyclohexadiene-1-carboxylate have been studied for their lack of antiviral activity, which was correlated with their conformation deduced from NMR and X-ray analysis. Such studies are crucial for understanding the structure-activity relationships in medicinal chemistry (Maurinsh et al., 1997).
properties
IUPAC Name |
ethyl 4-(isocyanatomethyl)cyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h9-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCYPUQBNPFVFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CN=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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